molecular formula C15H12N2O3S2 B7692971 (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B7692971
M. Wt: 332.4 g/mol
InChI Key: AUPMHHISXHAKNM-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, also known as EHT 1864, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the Rho family of GTPases, which play important roles in a variety of cellular processes, including cell migration, cell division, and cell adhesion.

Mechanism of Action

(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 acts as a competitive inhibitor of the Rho family GTPases by binding to their active sites and preventing them from interacting with downstream effectors. This results in the inhibition of cytoskeletal dynamics and cell migration, as well as other cellular processes that are regulated by Rho GTPases.
Biochemical and Physiological Effects:
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell migration and invasion, the induction of apoptosis in cancer cells, and the modulation of immune cell function. It has also been shown to have anti-inflammatory effects, as well as the ability to inhibit angiogenesis and tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 is its high potency and specificity for Rho family GTPases, which allows for precise control of cellular processes that are regulated by these proteins. However, one of the limitations of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 is its relatively short half-life and low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the use of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 in scientific research. One area of interest is the role of Rho GTPases in the regulation of stem cell function and differentiation. Another area of interest is the development of more potent and selective inhibitors of Rho GTPases, which could have potential therapeutic applications in cancer and other diseases. Finally, the use of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 in combination with other inhibitors or chemotherapeutic agents could provide new insights into the mechanisms of cancer cell invasion and metastasis.

Synthesis Methods

The synthesis of (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 involves several steps, including the condensation of 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde with thiosemicarbazide, followed by cyclization with carbon disulfide to form the thiazolidinone ring. The resulting compound is then treated with formaldehyde and sodium borohydride to yield the final product, (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864.

Scientific Research Applications

(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 has been widely used in scientific research to study the role of Rho family GTPases in various cellular processes. It has been shown to inhibit the activity of RhoA, Rac1, and Cdc42, which are all important regulators of cytoskeletal dynamics and cell migration. (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 1864 has also been used to study the role of Rho GTPases in cancer cell invasion and metastasis, as well as in the regulation of immune cell function.

properties

IUPAC Name

(5E)-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c1-2-20-10-3-4-11-8(6-10)5-9(13(18)16-11)7-12-14(19)17-15(21)22-12/h3-7H,2H2,1H3,(H,16,18)(H,17,19,21)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPMHHISXHAKNM-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)C=C3C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)/C=C/3\C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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